[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-based compound characterized by a methanamine group attached to the 4-position of a 1,2,3-triazole ring, which is further substituted at the 1-position with a 2,3-dichlorophenyl moiety. This structure places it within a class of triazole derivatives widely investigated for their pharmacological and synthetic utility. The compound’s synthesis likely follows copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method extensively validated for regioselective triazole formation .
The methanamine side chain may serve as a functional handle for further derivatization or as a pharmacophore in receptor interactions .
Properties
IUPAC Name |
[1-(2,3-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPUVMCRIOVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also interact with various cellular targets.
Mode of Action
It is known that similar compounds, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against carbonic anhydrase-ii enzyme. This suggests that this compound may also interact with its targets in a similar manner, leading to inhibition of certain enzymes.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as 1h-1,2,3-triazole analogs, have shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase. This suggests that this compound may also have similar effects on cells.
Biochemical Analysis
Biochemical Properties
[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of catecholamines. The interaction between this compound and PNMT results in the inhibition of enzyme activity, leading to altered levels of neurotransmitters in the body. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. In cancer cell lines, such as BT-474 and HeLa cells, this compound has been observed to induce apoptosis and inhibit cell proliferation. It affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Furthermore, this compound can influence gene expression and cellular metabolism, leading to changes in the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as mentioned earlier. This compound binds to the active site of PNMT, preventing the enzyme from catalyzing the methylation of phenylethanolamine. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving spontaneously hypertensive rats, this compound has been shown to effectively reduce blood pressure at a dosage of 50 mg/kg. Higher doses may result in toxic or adverse effects, including alterations in liver and kidney function. It is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter biosynthesis and degradation. The inhibition of PNMT by this compound affects the levels of catecholamines, such as epinephrine and norepinephrine, in the body. Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in certain cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the localization and concentration of the compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of this compound can influence its activity and the downstream effects on cellular processes.
Biological Activity
[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS No. 1249409-41-3) is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their roles in agriculture as fungicides and in medicine for their antifungal and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 244.08 g/mol. Its structure includes a triazole ring that is crucial for its biological activity.
Antifungal Activity
Triazole compounds are primarily recognized for their antifungal properties. Studies have shown that this compound exhibits significant antifungal activity against various fungal strains.
Table 1: Antifungal Activity Data
| Compound | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| This compound | 0.0125 | 0.025 |
| Ketoconazole | 0.28 | 0.38 |
| Bifonazole | 0.32 | 0.64 |
The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values indicate that this compound is significantly more potent than traditional antifungal agents like ketoconazole and bifonazole .
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting pancreatic cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anti-Pancreatic Cancer Activity
A study reported that triazole derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range against pancreatic cancer cells. These findings suggest that modifications to the triazole structure can enhance anticancer efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their structural features. Substituents on the triazole ring can significantly affect potency against various pathogens.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Chlorine at positions 2 and 3 | Increases antifungal potency |
| Aromatic groups at N-4 | Varies; some enhance activity |
| Alkyl substitutions at N-1 | Generally reduce activity |
The presence of dichlorophenyl moieties has been linked to enhanced antifungal activity compared to other substituents .
Scientific Research Applications
Overview
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole derivative that exhibits a range of biological activities and has significant applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for research and development.
Medicinal Chemistry
- Antifungal and Antibacterial Properties : The triazole ring is known for its antifungal properties, making this compound a potential candidate for developing new antifungal agents. Research has indicated that triazoles can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thus exhibiting antifungal activity.
- Cancer Treatment : Preliminary studies suggest that compounds with similar structures may interact with specific enzymes involved in cancer cell proliferation. This interaction could lead to the development of novel anticancer therapies targeting these pathways .
- Infectious Diseases : The compound is being explored for its efficacy against various pathogens, potentially offering new treatment options in infectious disease control .
Agricultural Applications
- Pesticide Development : The structural characteristics of this compound allow it to function as a building block in the synthesis of agrochemicals. Its ability to disrupt biological pathways in pests makes it a candidate for developing new pesticides with improved efficacy and reduced environmental impact .
Materials Science
- Polymer Synthesis : This compound can serve as a precursor in the synthesis of polymers with specific properties. Its unique chemical structure allows for functionalization that can lead to materials with enhanced durability or specific chemical resistance .
- Coating Applications : The incorporation of triazole derivatives into coatings can improve their resistance to corrosion and wear, making them suitable for industrial applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) increase molecular weight and polarity compared to electron-donating groups (e.g., 4-methylphenyl) .
- Halogenated aryl substituents (e.g., 3,4-dichlorobenzyl in 12g) correlate with higher biological activity, as seen in receptor agonism .
Synthetic Yields :
- Derivatives with alkyl/aryl azides (e.g., phenethyl in 10f) achieve yields >85% via CuAAC, while sterically hindered or polar substituents (e.g., oxetan-3-yl) may require optimized conditions .
Spectral Signatures :
- The ¹H-NMR NCH=C proton in triazoles resonates between δ 7.2–8.0 ppm, with shifts influenced by adjacent substituents (e.g., δ 7.95 for 4-methylphenyl vs. δ 7.31 for phenethyl) .
Functional and Pharmacological Comparisons
Methanamine Derivatives :
- N,N-Dimethyl analogs (e.g., 10f) exhibit simplified NMR spectra due to symmetric methyl groups but reduced metabolic stability compared to primary amines .
- Hydrochloride salts (e.g., [1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride) enhance aqueous solubility, critical for in vitro assays .
Biological Activity :
- The imidazo-thiazole-triazole hybrid (12g) demonstrates potent agonism (EC50 < 100 nM) at human constitutive androstane receptors, a trait absent in simpler methanamine derivatives .
- Halogenation patterns : 2,3-Dichlorophenyl may offer superior target selectivity over 4-chlorophenyl analogs due to steric and electronic effects .
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves:
- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or related cyclization methods.
- Introduction of the 2,3-dichlorophenyl substituent at the N-1 position of the triazole.
- Functionalization at the C-4 position of the triazole ring with a methanamine group.
This approach is supported by fragment-based drug discovery efforts where 1-phenyl-1,2,3-triazoles bearing dichlorophenyl substituents have been optimized as potent enzyme inhibitors.
Detailed Preparation Methodology
Azide-Alkyne Cycloaddition
A common method to construct the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For the target compound:
- Step 1: Synthesis of 2,3-dichlorophenyl azide or corresponding alkyne precursor.
- Step 2: Reaction with an alkyne or azide bearing a protected or functionalized methanamine group, respectively.
- Step 3: Cyclization under copper(I)-catalyzed conditions (CuAAC) to yield the 1,2,3-triazole ring with the 2,3-dichlorophenyl substituent at N-1 and a methanamine substituent at C-4.
This method ensures regioselective formation of the 1,4-disubstituted triazole, which is the desired substitution pattern.
Functional Group Transformations
- The methanamine group can be introduced either by using a protected aminomethyl alkyne or azide in the cycloaddition step or by post-cyclization functional group transformation such as reduction of a nitrile or azide precursor at the C-4 position.
- Protection and deprotection strategies may be employed to manage the amine functionality during synthesis, using protecting groups like Boc or others, followed by deprotection under acidic or basic conditions.
Purification and Isolation
- After the reaction, purification is typically achieved by chromatographic methods such as column chromatography.
- Crystallization or recrystallization may be used to obtain the compound in pure form.
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization
Recent research has focused on optimizing the potency and selectivity of 1-phenyl-1,2,3-triazole derivatives, including those with 2,3-dichlorophenyl groups, as enzyme inhibitors (e.g., Notum inhibitors). Key findings include:
- The 2,3-dichlorophenyl substitution significantly improves binding affinity due to enhanced hydrophobic interactions within the enzyme’s active site.
- The methanamine group at the 4-position of the triazole ring forms critical hydrogen bonds, increasing inhibitory activity.
- Structure-activity relationship (SAR) studies indicate that the dichlorophenyl substitution pattern is crucial for potency, with 2,3-dichloro substitution providing superior activity compared to other substitution patterns.
- Crystallographic studies confirm the binding mode, showing interactions between the triazole nitrogen and enzyme residues, as well as the positioning of the dichlorophenyl ring in a hydrophobic pocket.
Representative Data Table: Inhibition Activity of Substituted 1-Phenyl-1,2,3-triazoles
| Compound ID | Substitution Pattern | IC50 (μM) | Notes |
|---|---|---|---|
| 6a | 4-(Hydroxymethyl)triazole, 4-Cl phenyl | 12 | Moderate inhibition, initial fragment hit |
| 6b | 4-(Hydroxymethyl)triazole, 3,4-dichlorophenyl | 0.5 | Improved potency due to dichlorophenyl ring |
| 8l | 1-(2,3-Dichlorophenyl)-1,2,3-triazol-4-ylmethanamine | <0.5 | Lead compound with potent inhibition and brain penetration |
Source: Adapted from fragment screening and optimization studies.
Summary of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Azide or alkyne synthesis | Prepare 2,3-dichlorophenyl azide or alkyne precursor | Standard aromatic substitution methods |
| Cycloaddition (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition | Room temperature to mild heating, Cu(I) catalyst |
| Introduction of methanamine | Use aminomethyl azide/alkyne or post-cyclization functionalization | Protection/deprotection as needed |
| Purification | Chromatography, crystallization | Solvent systems vary (e.g., ethyl acetate, DCM) |
| Characterization | NMR, MS, elemental analysis | Confirm structure and purity |
Q & A
Basic: What are the primary synthetic routes for [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine?
Methodological Answer:
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" method. A typical protocol involves:
Azide Preparation : React 2,3-dichloroaniline derivatives with sodium azide and a halogenating agent (e.g., NaNO₂/HCl) to form the aryl azide.
Alkyne Component : Use propargylamine or a protected amine derivative.
Cycloaddition : Combine the azide and alkyne in a 1:1 ratio with CuSO₄·5H₂O and sodium ascorbate in a polar solvent (e.g., DMF/H₂O) at 25–60°C for 12–24 hours .
Key Optimization : Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization improves yield (typically 70–85%) and purity (>95%) .
Advanced: How can regioselectivity and reaction efficiency be enhanced in triazole formation?
Methodological Answer:
Regioselectivity (1,4- vs. 1,5-triazole) is controlled by:
- Catalyst Choice : Copper(I) ensures 1,4-regioselectivity, while ruthenium catalysts favor 1,5-products.
- Solvent Effects : Aqueous DMF enhances Cu(I) stability and reaction rate.
- Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields .
Efficiency Metrics :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60°C | ↑ 15% |
| Catalyst Loading | 5 mol% CuSO₄/10 mol% ascorbate | ↑ 20% |
| Solvent | DMF:H₂O (3:1) | ↑ Purity |
Basic: What analytical techniques confirm structural identity and purity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass calculated for C₉H₇Cl₂N₄ ([M+H]⁺): 257.0054; observed: 257.0056 .
- X-ray Crystallography : Resolves spatial arrangement of the dichlorophenyl and triazole moieties (e.g., dihedral angle: 85–90°) .
Advanced: How does the dichlorophenyl group influence electronic and steric properties?
Methodological Answer:
- Electronic Effects :
- The electron-withdrawing Cl groups reduce electron density on the triazole ring, enhancing electrophilicity (Hammett σₚ values: Cl = +0.23).
- DFT calculations show a LUMO energy of -1.8 eV, favoring nucleophilic attacks .
- Steric Effects :
- Ortho-Cl substituents create torsional strain (≈10 kcal/mol), affecting binding to biological targets.
- Molecular docking (e.g., AutoDock Vina) predicts steric clashes with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
Advanced: What in vitro assays evaluate pharmacological potential?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (IC₅₀ ≈ 8–12 µM).
- Mechanism : Disrupts bacterial membrane integrity (propidium iodide uptake assay) .
- Cytotoxicity :
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 500 mg/kg in rodents).
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
